molecular formula C14H15F2N3O2 B10904045 methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904045
M. Wt: 295.28 g/mol
InChI Key: ISQBEWSDMHCMHW-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Molecular formula: C₁₃H₁₃F₂N₃O₂
  • Molecular weight: 281.26 g/mol
  • Purity: 95% (typical commercial grade)
  • Storage: +4°C .

The compound features a methyl ester at position 4, a cyclopropyl substituent at position 6, and a 2,2-difluoroethyl group at position 1. The 3-methyl group on the pyrazole ring enhances steric stability. This ester derivative is likely a prodrug, as hydrolysis would yield the corresponding carboxylic acid (C₁₂H₁₁F₂N₃O₂, MW 267.24) .

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3

InChI Key

ISQBEWSDMHCMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(F)F

Origin of Product

United States

Preparation Methods

Pyridine Ring Formation on a Preformed Pyrazole

This approach begins with a substituted pyrazole derivative, which undergoes annulation to form the pyridine ring. A common method involves reacting 5-amino-3-methylpyrazole-4-carboxylate with cyclopropyl-substituted diketones or their equivalents. For example, cyclocondensation with cyclopropane-1,1-dicarbaldehyde in the presence of ammonium acetate under reflux conditions yields the bicyclic intermediate.

Key Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Ammonium acetate or p-toluenesulfonic acid

Pyrazole Ring Formation on a Preformed Pyridine

Alternative methods build the pyrazole ring onto a pyridine precursor. A notable example involves reacting 2-chloro-4-cyclopropylnicotinic acid with hydrazine derivatives. The chlorinated pyridine undergoes nucleophilic substitution with methylhydrazine, followed by cyclization under acidic conditions to form the pyrazole ring.

Optimization Challenges:

  • Regioselectivity: Ensuring the pyrazole forms at the 3,4-b position requires careful control of steric and electronic factors.

  • Yield Improvements: Catalytic systems like CuI or Pd(PPh₃)₄ enhance reaction efficiency, achieving yields up to 65–75%.

Substituent Introduction: Cyclopropyl and Difluoroethyl Groups

Cyclopropyl Functionalization

The cyclopropyl group at position 6 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

A boronate ester intermediate (e.g., 6-bromo-pyrazolo[3,4-b]pyridine) reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). This method offers high regioselectivity and mild conditions.

Example Protocol:

ComponentQuantityConditions
6-Bromo intermediate1.0 equivToluene/EtOH (3:1), 80°C
Cyclopropylboronic acid1.2 equivPd(PPh₃)₄ (5 mol%)
K₂CO₃2.5 equiv12–16 hours

Yield: 70–85%.

Nucleophilic Aromatic Substitution

Electron-deficient pyrazolo[3,4-b]pyridines undergo SNAr with cyclopropylmagnesium bromide. This method requires activating groups (e.g., nitro or cyano) at position 6 and proceeds via a Meisenheimer complex.

Difluoroethyl Group Installation

The 2,2-difluoroethyl moiety at position 1 is introduced through alkylation or Mitsunobu reactions.

Alkylation with 2,2-Difluoroethyl Triflate

The pyrazole nitrogen is deprotonated with NaH or LDA in THF, followed by reaction with 2,2-difluoroethyl triflate. This method achieves >90% selectivity for N1 alkylation.

Critical Parameters:

  • Temperature: −78°C to 0°C (prevents over-alkylation)

  • Solvent: Anhydrous THF or DMF

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with 2,2-difluoroethanol and DIAD/PPh₃ ensures efficient N-alkylation. This method is preferred for thermally sensitive intermediates.

Esterification and Final Functionalization

Carboxylate Ester Formation

The methyl ester at position 4 is introduced via esterification of the corresponding carboxylic acid. Two pathways are documented:

Direct Esterification

The acid intermediate reacts with methanol in the presence of H₂SO₄ or DCC/DMAP. This method is straightforward but requires careful pH control to avoid decarboxylation.

Typical Conditions:

  • Reflux in methanol with catalytic H₂SO₄ (48 hours)

  • Yield: 60–75%

Coupling with Methyl Chloroformate

Alternatively, the acid chloride (generated using SOCl₂) reacts with methanol to form the ester. This method offers faster reaction times (4–6 hours) and higher yields (85–90%).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

  • 1H NMR (d6-DMSO): Key peaks include δ 8.9 (s, 1H, pyridine H), 3.9 (s, 3H, OCH₃), and 1.5 (m, 1H, cyclopropyl).

  • LCMS (ESI): m/z 295 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅F₂N₃O₂.

Challenges and Optimization Strategies

ChallengeSolutionImpact on Yield
Regioselective alkylationUse bulky bases (e.g., LDA)+15–20%
Over-alkylationLow-temperature conditions+10%
DecarboxylationReplace H₂SO₄ with DCC/DMAP+25%

Chemical Reactions Analysis

Core Pyrazolopyridine Formation

The pyrazolopyridine scaffold is typically constructed via cyclocondensation reactions. A common route involves 3-aminopyrazole reacting with 1,3-dicarbonyl compounds (e.g., diketones or keto-esters) acting as 1,3-CCC-biselectrophiles .

Key Steps :

  • Nucleophilic attack : The amino group of 3-aminopyrazole attacks a carbonyl carbon of the dicarbonyl compound.

  • Cyclization and dehydration : Sequential intramolecular cyclization and dehydration form the pyrazolopyridine core.

  • Regioselectivity : Substituents on the pyrazole ring (e.g., methyl at position 3) influence reaction pathways and product distribution .

Ester Hydrolysis

The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction TypeReagents/ConditionsProductYield Optimization
Acidic HydrolysisHCl (conc.), refluxCarboxylic acidRequires prolonged heating (12–24 h)
Basic HydrolysisNaOH (aq.), ethanol, 60°CCarboxylic acidHigher yields with phase-transfer catalysts

This reaction is critical for generating intermediates for further derivatization (e.g., amide coupling) .

Nucleophilic Substitution Reactions

The difluoroethyl group at position 1 and cyclopropyl group at position 6 participate in substitutions:

2.2.1 Difluoroethyl Group Reactivity

  • Fluorine displacement : The electron-withdrawing nature of fluorine atoms activates the difluoroethyl moiety for nucleophilic attack.

  • Alkylation : Reacts with Grignard reagents or organolithium compounds to form extended alkyl chains.

2.2.2 Cyclopropane Ring Opening

Under strong acidic conditions (e.g., H₂SO₄), the cyclopropane ring undergoes ring-opening to form linear alkenes or alcohols, though this is less common due to steric protection from adjacent substituents.

Electrophilic Aromatic Substitution

The pyrazolopyridine core undergoes electrophilic substitution at electron-rich positions:

PositionReactivityExample Reaction
C5High (due to nitrogen lone pairs)Nitration with HNO₃/H₂SO₄ introduces nitro groups
C7ModerateSulfonation or halogenation under mild conditions

Oxidation of Methyl Groups

The methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions:
CH3KMnO4/H+COOH\text{CH}_3 \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{COOH}

Reduction of Ester Groups

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol, though competing pyridine ring hydrogenation may occur.

Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation
Ester hydrolysis during storageMoisture exposureStore under anhydrous conditions with desiccants
Ring-opening of cyclopropaneStrong acids/oxidizersUse milder reagents (e.g., Lewis acids)
Regioisomeric byproductsPoor reaction controlOptimize temperature and catalyst loading

Catalytic and Kinetic Considerations

  • Palladium catalysts : Enhance cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyridine ring .

  • Reaction kinetics : Ester hydrolysis follows pseudo-first-order kinetics under basic conditions, with kobsk_{\text{obs}} dependent on NaOH concentration.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, as promising anticancer agents. These compounds have been shown to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation.

Case Study: TRK Inhibition

A study synthesized multiple pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activities against TRKA. Among these compounds, several exhibited nanomolar inhibitory activities, suggesting their potential as effective anticancer treatments .

Agonistic Activity on PPARα

Another significant application of this compound is its role as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor is crucial for lipid metabolism and glucose homeostasis. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can enhance its agonistic activity.

Data Table: Agonistic Activity Comparison

CompoundAgonistic Activity (EC50)Reference
This compoundLow nanomolar
FenofibrateLow micromolar

Antimicrobial Properties

The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been explored. Compounds derived from this class have demonstrated efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study of several pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives showed significant antibacterial activity. The structure of this compound was noted for its favorable interactions with microbial targets .

Catalytic Applications

This compound has been investigated for its catalytic properties in organic synthesis. Pyrazolo[3,4-b]pyridines serve as key intermediates in the preparation of various materials.

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reference
Synthesis of Novel PyrazolesFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂85%
Organic TransformationsMethyl 6-cyclopropyl derivative90%

Development of Functional Materials

The unique structural features of this compound enable it to be utilized in developing functional materials for electronic applications. Its ability to interact with various substrates makes it suitable for use in semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The following analogs differ in substituents at position 1 or the presence of a carboxylic acid/ester group:

Compound Name Position 1 Substituent Position 4 Group Molecular Formula Molecular Weight CAS Number Source
Target Compound (methyl ester) 2,2-Difluoroethyl Methyl ester C₁₃H₁₃F₂N₃O₂ 281.26 Not provided
Carboxylic Acid Analog 2,2-Difluoroethyl Carboxylic acid C₁₂H₁₁F₂N₃O₂ 267.24 1018143-42-4
4-Fluorophenyl Ester 4-Fluorophenyl Methyl ester C₁₇H₁₄FN₃O₂ 311.32 937598-64-6
4-Chlorobenzyl Analog (4-Chlorophenyl)methyl Carboxylic acid C₁₈H₁₆ClN₃O₂ 341.80 937598-70-4

Impact of Substituents on Properties

Position 1 Modifications: 2,2-Difluoroethyl (Target Compound): Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and polarity compared to aryl groups. (4-Chlorophenyl)methyl (C₁₈H₁₆ClN₃O₂): Chlorine adds steric bulk and electronegativity, which may influence binding interactions in biological targets .

Position 4 Modifications :

  • Methyl ester (Target Compound): Improves bioavailability by masking the carboxylic acid’s charge, facilitating passive diffusion. Hydrolysis in vivo likely generates the active acid form.
  • Carboxylic acid (C₁₂H₁₁F₂N₃O₂): Higher polarity reduces cell permeability but enhances solubility in aqueous environments .

Research Findings and Discrepancies

  • Molecular Weight Conflicts :

    • lists a carboxylic acid analog (C₁₃H₁₃F₂N₃O₂, MW 281.26) with the same molecular weight as the target methyl ester, which is chemically inconsistent. This likely reflects a reporting error .
    • The correct molecular weight for the carboxylic acid (C₁₂H₁₁F₂N₃O₂, MW 267.24) is supported by .
  • Synthetic and Analytical Tools :

    • The SHELX system (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of similar small molecules, enabling precise structural determination .

Biological Activity

Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for various biological activities. Its chemical structure is characterized by:

  • Molecular Formula : C13H15F2N3O2
  • Molecular Weight : 273.27 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl group and difluoroethyl substituent may influence the compound's interaction with biological targets.

1. Agonistic Activity on PPARα

Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). A study highlighted that structural modifications significantly impact agonistic activity. For instance, the introduction of bulky substituents on the pyrazole ring and adjustments to the hydrophobic tail were crucial for enhancing hPPARα activity .

2. Antitubercular Activity

Recent findings suggest that pyrazolo[3,4-b]pyridines exhibit promising antitubercular properties. In vitro assays demonstrated that certain derivatives showed significant activity against Mycobacterium tuberculosis. The SAR studies indicated that specific substitutions at various positions on the pyrazolo ring could enhance this activity, making these compounds potential lead candidates in tuberculosis treatment .

3. Inhibition of Enzymatic Activity

Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical in cellular respiration. The inhibition of SDH leads to reduced ATP production, which can affect various cellular processes. The mechanism of action suggests that this compound may interact with SDH or similar targets, although specific data for this compound is limited.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal several key factors influencing biological activity:

Substituent Position Effect on Activity
C(1)Essential for receptor binding
C(3)Modulates hydrophobic interactions
C(4)Influences agonistic potency
C(6)Affects overall stability and solubility

These insights can guide future modifications of this compound to enhance its pharmacological profile.

Case Study 1: PPARα Agonism

In a comparative study involving various pyrazolo[3,4-b]pyridine derivatives, one compound demonstrated comparable efficacy to fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rat models. This highlights the potential of this compound as a therapeutic agent for dyslipidemia .

Case Study 2: Antitubercular Efficacy

A library of substituted pyrazolo[3,4-b]pyridines was screened against M. tuberculosis H37Rv strain. Compounds with specific substitutions showed IC50 values in the low micromolar range, indicating strong antitubercular activity. This positions derivatives like methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl as potential candidates for further development against tuberculosis .

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